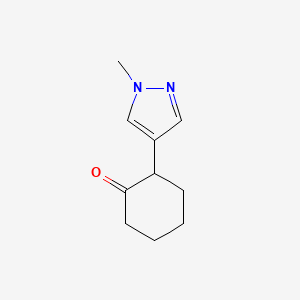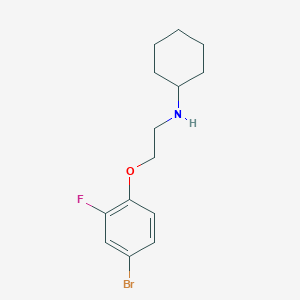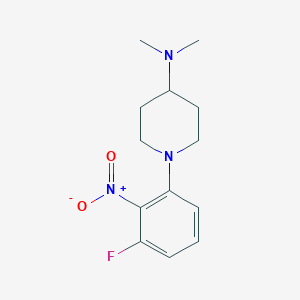![molecular formula C19H23BO3 B1399645 4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane CAS No. 946409-21-8](/img/structure/B1399645.png)
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane
説明
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane, also known as TMPDP, is a boron-containing compound that has been widely used in scientific research due to its unique properties. It is a highly versatile compound that has been used in a variety of applications, including organic synthesis, catalysis, and drug delivery. TMPDP has a wide range of applications due to its low toxicity and its ability to act as a chelating agent.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Modified Boronic Acid Derivatives : This compound has been used in the synthesis of 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives. These compounds exhibit inhibitory activity against serine proteases such as thrombin. Studies have shown no S–B coordination and only weak N–B coordination in these compounds (Spencer et al., 2002).
- Synthesis of Optical Probes : A new 4-substituted pyrene derivative of this compound has been synthesized for H2O2 detection in living cells. This compound displayed sensitivity and selectivity for H2O2, demonstrating its potential in biological and chemical sensing applications (Nie et al., 2020).
Applications in Polymer Science
- Polymer Synthesis : This compound has been employed in the microwave-mediated synthesis of arylboronates, which were then used in Suzuki Miyaura coupling reactions to produce a range of biaryls. This method demonstrated efficiency in polymer synthesis (Spencer et al., 2011).
- Catalyst in Polymerization : It has been used as a catalyst in the polymerization of monomers like 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leading to the production of polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Advanced Material Development
- Development of Fluorescent Nanoparticles : This compound has been used in the preparation of fluorescent nanoparticles with high quantum yields. These nanoparticles show potential for applications in imaging and sensing (Fischer et al., 2013).
- Synthesis of Boron-Containing Compounds : Novel boron-containing stilbene derivatives have been synthesized using this compound. These derivatives hold potential for use in the development of new materials for technologies such as LCDs and as intermediates in the synthesis of therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Electrochemical Applications
- Electrochemical Properties Study : Research has been conducted to understand the electrochemical properties and reactions of sulfur-containing organoboron compounds related to this chemical, which could have implications in electrochemical synthesis and analysis (Tanigawa et al., 2016).
作用機序
Target of Action
It is known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Phenylboronic acid, a related compound, has been used in the glycosylation of insulin and bound it to gel microspheres to regulate the rhythm of insulin .
Result of Action
Similar compounds have been used in the synthesis of intermediates for generating conjugated copolymers .
Action Environment
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMWKPHWXIWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)

![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)

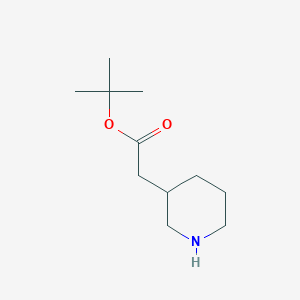
methylamine](/img/structure/B1399569.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)
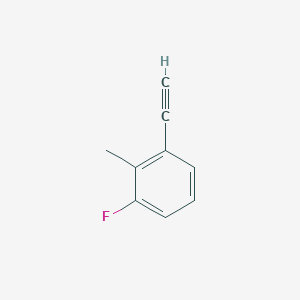
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)

